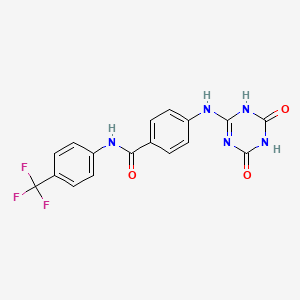
Mmp-9/10-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9/10-IN-2 is a potent inhibitor of matrix metalloproteinase 9 and matrix metalloproteinase 10. These enzymes are part of the matrix metalloproteinase family, which plays a crucial role in the degradation of the extracellular matrix. This compound has shown significant potential in anti-tumor activities by inhibiting these enzymes .
Preparation Methods
The synthesis of Mmp-9/10-IN-2 involves several steps. The synthetic route typically includes the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis processes, including the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Mmp-9/10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mmp-9/10-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of matrix metalloproteinases and their role in various biochemical processes. In biology, it is used to investigate the role of matrix metalloproteinases in cell migration, invasion, and tissue remodeling. In medicine, this compound is being explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis. Additionally, it has applications in the study of cardiovascular diseases, where matrix metalloproteinases play a role in the degradation of the extracellular matrix in atherosclerotic plaques .
Mechanism of Action
Mmp-9/10-IN-2 exerts its effects by binding to the active sites of matrix metalloproteinase 9 and matrix metalloproteinase 10, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as cell migration and invasion. The molecular targets of this compound include the zinc ion in the active site of the enzymes, which is essential for their catalytic activity .
Comparison with Similar Compounds
Mmp-9/10-IN-2 is unique in its high potency and selectivity for matrix metalloproteinase 9 and matrix metalloproteinase 10. Similar compounds include other matrix metalloproteinase inhibitors such as batimastat and marimastat, which also inhibit matrix metalloproteinases but with different selectivity and potency profiles. This compound has shown higher inhibition rates and lower effective concentrations compared to these compounds, making it a more effective inhibitor in certain applications .
Similar Compounds
- Batimastat
- Marimastat
- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
Molecular Weight |
391.30 g/mol |
IUPAC Name |
4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N5O3/c18-17(19,20)10-3-7-11(8-4-10)21-13(26)9-1-5-12(6-2-9)22-14-23-15(27)25-16(28)24-14/h1-8H,(H,21,26)(H3,22,23,24,25,27,28) |
InChI Key |
RFSNGAKPMSAFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC3=NC(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


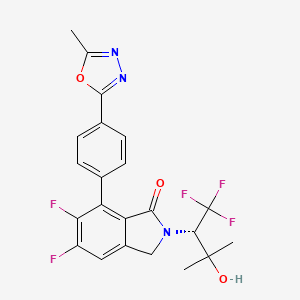
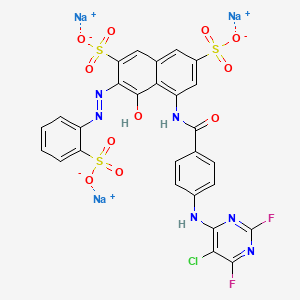
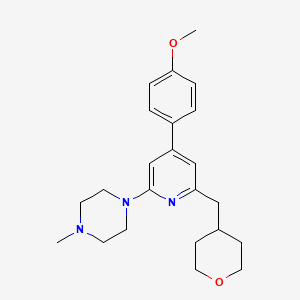
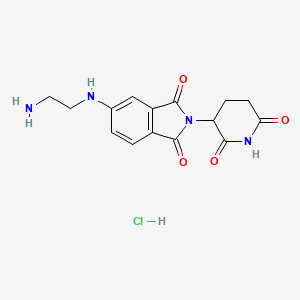
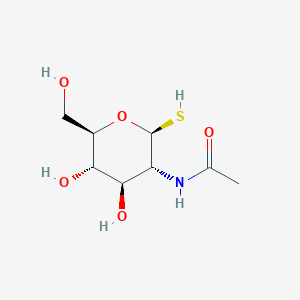
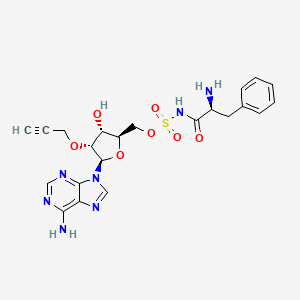
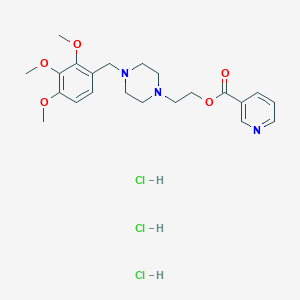
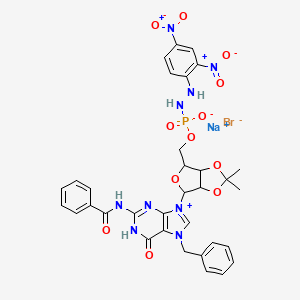


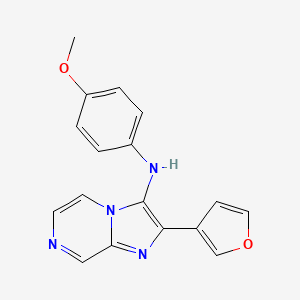
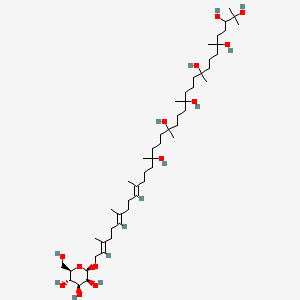
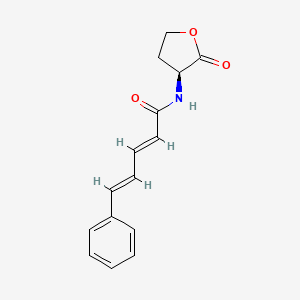
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
